

Application Notes and Protocols for 800CW Acid in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of **800CW** acid and its derivatives in flow cytometry. 800CW is a near-infrared (NIR) fluorescent dye that offers significant advantages for multicolor flow cytometry due to its emission in a region with low cellular autofluorescence, leading to high signal-to-noise ratios.[1][2]

Introduction to 800CW Acid in Flow Cytometry

800CW acid and its amine-reactive N-hydroxysuccinimide (NHS) ester form are near-infrared fluorescent dyes with an excitation maximum around 774 nm and an emission maximum around 789 nm.[1] In flow cytometry, 800CW-conjugated antibodies are particularly useful for identifying cell surface and intracellular markers, especially in complex multicolor panels where spectral overlap can be a challenge. The use of NIR dyes like 800CW allows for the expansion of multicolor panels by utilizing the far-red and NIR laser lines available on modern cytometers.

Physicochemical and Spectral Properties of 800CW

The key properties of **800CW acid** and its NHS ester are summarized in the table below, providing essential information for experimental setup and instrument configuration.



Property	Value	Reference
Chemical Formula	C45H44N3NaO16S4 (Acid)	AxisPharm
Molecular Weight	1019.1 g/mol (Acid)	AxisPharm
Excitation Maximum (λex)	~774 nm	[1]
Emission Maximum (λem)	~789 nm	[1]
Recommended Laser Line	750 nm or 785 nm	
Common Emission Filter	780/60 nm bandpass	_
Extinction Coefficient	~240,000 M ⁻¹ cm ⁻¹ in PBS	_

Experimental Protocols Protocol for Antibody Conjugation with 800CW NHS Ester

This protocol provides a general guideline for labeling primary antibodies with 800CW NHS ester. The degree of labeling should be optimized for each antibody.

Materials:

- Primary antibody (free of amine-containing buffers like Tris)
- 800CW NHS Ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 1 M Potassium Phosphate buffer, pH 9.0
- Phosphate Buffered Saline (PBS), pH 7.4
- Desalting spin columns

Procedure:

• Antibody Preparation:



 Dissolve or dialyze the antibody into 1X PBS, pH 7.4. The antibody concentration should be at least 2 mg/mL for optimal labeling.

Dye Preparation:

 Immediately before use, dissolve the 800CW NHS ester in a small amount of anhydrous DMSO to create a 10 mg/mL stock solution.

Labeling Reaction:

- Add the 1 M Potassium Phosphate buffer to the antibody solution to achieve a final concentration of 100 mM.
- Add the dissolved 800CW NHS ester to the antibody solution. A common starting point is a 10-fold molar excess of dye to antibody.
- Incubate the reaction for 1-2 hours at room temperature, protected from light.

• Purification of the Conjugate:

- Separate the 800CW-conjugated antibody from the unconjugated dye using a desalting spin column according to the manufacturer's instructions.
- Elute the labeled antibody in 1X PBS.
- Characterization (Optional but Recommended):
 - Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 774 nm (for the 800CW dye).

Storage:

 Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a suitable cryoprotectant and store at -20°C or -80°C.

Protocol for Phospho-Flow Cytometry Analysis of T-Cell Receptor Signaling



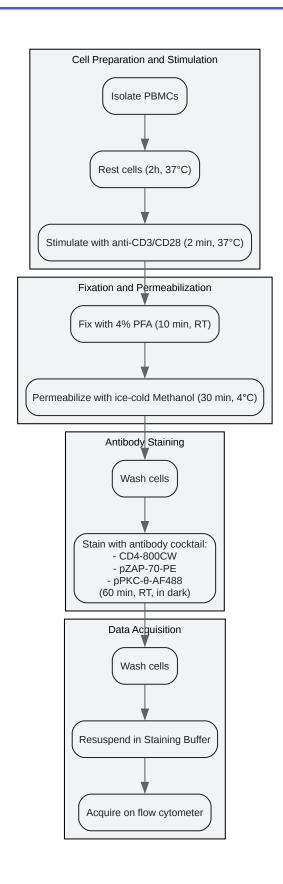
This protocol details the analysis of T-cell receptor (TCR) signaling pathways by detecting the phosphorylation of key signaling molecules, such as ZAP-70 and PKC-θ, using an 800CW-conjugated antibody for a cell surface marker (e.g., CD4).[3]

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- Anti-CD3 antibody (for T-cell stimulation)
- Anti-CD28 antibody (for co-stimulation)
- 800CW-conjugated anti-CD4 antibody
- PE-conjugated anti-phospho-ZAP-70 antibody
- Alexa Fluor 488-conjugated anti-phospho-PKC-θ antibody
- Fixation Buffer (e.g., 4% paraformaldehyde)
- Permeabilization Buffer (e.g., 90% ice-cold methanol or a saponin-based buffer)
- Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.1% sodium azide)
- Flow cytometer equipped with a near-infrared laser (e.g., 785 nm) and appropriate detectors.

Experimental Workflow Diagram:





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Experimental workflow for phospho-flow cytometry.



Procedure:

- Cell Preparation and Stimulation:
 - Isolate human PBMCs using a density gradient centrifugation method.
 - Resuspend cells in pre-warmed RPMI-1640 with 10% FBS at a concentration of 1 x 10⁷ cells/mL.
 - Rest the cells for at least 2 hours at 37°C in a CO2 incubator.
 - Stimulate the T cells by adding anti-CD3 (10 µg/mL) and anti-CD28 (5 µg/mL) antibodies and incubating for 2 minutes at 37°C. An unstimulated control should be run in parallel.

Fixation:

- Immediately stop the stimulation by adding an equal volume of Fixation Buffer (final concentration 2% paraformaldehyde).
- Incubate for 10 minutes at room temperature.
- Wash the cells with Flow Cytometry Staining Buffer.

Permeabilization:

- Gently resuspend the cell pellet and add 1 mL of ice-cold 90% methanol while vortexing slowly.
- Incubate on ice for 30 minutes.
- Wash the cells twice with Flow Cytometry Staining Buffer.

· Antibody Staining:

 Prepare a cocktail of the 800CW-conjugated anti-CD4, PE-conjugated anti-phospho-ZAP-70, and Alexa Fluor 488-conjugated anti-phospho-PKC-θ antibodies in Flow Cytometry Staining Buffer at their predetermined optimal concentrations.



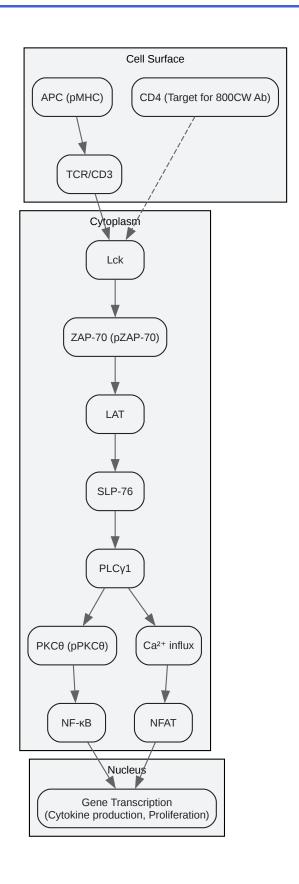
- Resuspend the permeabilized cells in the antibody cocktail.
- Incubate for 60 minutes at room temperature, protected from light.
- · Data Acquisition:
 - Wash the cells twice with Flow Cytometry Staining Buffer.
 - Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.
 - Acquire the samples on a flow cytometer equipped with blue (488 nm), yellow-green (561 nm), and near-infrared (e.g., 785 nm) lasers.
 - Set up appropriate voltage and compensation settings using single-stained controls for each fluorochrome. For the 800CW channel, use a 780/60 nm bandpass filter.

Data Presentation and Analysis

Following data acquisition, a gating strategy is applied to identify the cell populations of interest. For this experiment, CD4+ T cells are first gated based on their forward and side scatter properties, followed by gating on CD4-800CW positive cells. The phosphorylation status of ZAP-70 and PKC-0 is then analyzed within the CD4+ T cell population.

T-Cell Receptor Signaling Pathway Diagram:





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Simplified T-Cell Receptor (TCR) signaling pathway.



Quantitative Data Summary:

The following table presents hypothetical but representative data from a phospho-flow cytometry experiment analyzing TCR signaling in human CD4+ T cells. Data is shown as the percentage of positive cells and the Mean Fluorescence Intensity (MFI).

Marker	Condition	% Positive Cells	Mean Fluorescence Intensity (MFI)	Staining Index*
CD4-800CW	Unstimulated	98.5%	15,000	150
Stimulated	98.2%	14,800	148	
pZAP-70-PE	Unstimulated	2.1%	500	1.5
Stimulated	75.8%	8,500	95	
pPKC-θ-AF488	Unstimulated	3.5%	800	2.0
Stimulated	68.3%	7,200	80	

^{*}Staining Index is calculated as (MFI positive - MFI negative) / (2 x SD negative) and provides a measure of the resolution of the positive and negative populations.

Troubleshooting



Issue	Possible Cause	Suggested Solution
High background staining	 Non-specific antibody binding- Inadequate washing- Dead cells 	- Use an Fc block reagent Increase the number and volume of wash steps Use a viability dye to exclude dead cells from analysis.
Weak or no signal	- Insufficient antibody concentration- Inefficient dye conjugation- Inappropriate instrument settings- Transient phosphorylation signal missed	- Titrate the antibody to determine the optimal concentration Verify the antibody conjugation Ensure correct laser and filter setup for 800CW Optimize the stimulation time course.
High compensation values	- Spectral overlap between fluorochromes	- Use single-stained controls for accurate compensation setup Consider using fluorochromes with less spectral overlap.

Conclusion

800CW acid and its conjugates are valuable tools for expanding the capabilities of multicolor flow cytometry. By utilizing the near-infrared spectrum, researchers can minimize issues with autofluorescence and spectral overlap, enabling more complex and sensitive cellular analysis. The protocols provided herein offer a framework for the successful application of 800CW in immunophenotyping and the study of intracellular signaling pathways. Careful optimization of antibody conjugation, staining procedures, and instrument settings is crucial for obtaining high-quality, reproducible data.

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- To cite this document: BenchChem. [Application Notes and Protocols for 800CW Acid in Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369195#800cw-acid-in-flow-cytometry-experimental-setup]

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